molecular formula C17H18N2O5S B2587400 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 2097902-65-1

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2587400
CAS No.: 2097902-65-1
M. Wt: 362.4
InChI Key: KCKHHSUJKRVTRK-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a potent and selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2). FAK is a central non-receptor tyrosine kinase that regulates signaling pathways controlling cell migration, proliferation, and survival, with its overexpression and hyperactivity being strongly implicated in tumor progression, metastasis, and resistance to chemotherapy. Research indicates that this compound demonstrates potent anti-invasive and anti-proliferative effects in various cancer cell models. Its primary research value lies in its utility as a chemical probe to dissect the complex biological roles of FAK in the tumor microenvironment, including its functions in cancer stem cells, angiogenesis, and integrin-mediated signaling. Studies utilizing this inhibitor, such as those cited in Scientific Reports , have been instrumental in validating FAK as a therapeutic target, particularly in the context of overcoming resistance to conventional therapies and preventing metastatic spread. Consequently, this sulfonamide-based inhibitor is a critical tool for investigating oncogenic signaling cascades and for the preclinical evaluation of anti-metastatic strategies.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-11-17(12(2)24-19-11)25(21,22)18-10-15(20)13-5-7-14(8-6-13)16-4-3-9-23-16/h3-9,15,18,20H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKHHSUJKRVTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps, including the formation of the furan ring, the phenyl group attachment, and the oxazole ring formation. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction uses palladium catalysts and boron reagents to couple aryl halides with organoboron compounds .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxazole ring can produce dihydrooxazoles .

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and proteins, potentially inhibiting their activity. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, affecting various pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares functional-group similarities with sulfonamide derivatives reported in , such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]. Key differences include:

Feature N-{2-[4-(Furan-2-yl)phenyl]-... sulfonamide Triazole-thiones [7–9] ()
Core heterocycle 1,2-Oxazole 1,2,4-Triazole
Substituent Furan-2-yl Halogens (X = H, Cl, Br)
Tautomerism Not applicable Thione ↔ thiol tautomerism
Key IR bands S=O (1130–1150 cm⁻¹), C-O (oxazole) C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹)

Physicochemical Properties

  • Solubility : The hydroxyethyl group in the user’s compound enhances aqueous solubility compared to halogenated triazole-thiones, which exhibit lower polarity.
  • LogP : Predicted to be lower than halogenated analogs (e.g., X = Br in [9]) due to the furan’s electron-rich nature and reduced hydrophobicity.
  • Thermochemical stability : Density functional theory (DFT) studies () suggest that hybrid functionals incorporating exact exchange improve accuracy in predicting thermochemical properties (e.g., atomization energies with ±2.4 kcal/mol error) .

Research Findings and Trends

  • Spectral analysis : IR and NMR data for analogous sulfonamides () confirm the absence of tautomerism in oxazole derivatives, unlike triazole-thiones .
  • Computational modeling : DFT methods () are critical for optimizing the electronic structure of sulfonamide hybrids, particularly for tuning frontier molecular orbitals (HOMO-LUMO gaps) .
  • Patent trends : Complex sulfonamide derivatives (e.g., EP 4 374 877 A2 in ) highlight industrial interest in functionalized heterocycles for drug development .

Q & A

Q. What are the optimal synthetic pathways for N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves multi-step condensation and sulfonylation reactions. For example, analogous sulfonamide derivatives are synthesized by refluxing intermediates in aqueous sodium hydroxide (8%, 45 mL) for 5 hours, followed by acidification to isolate precipitates . Optimization strategies include adjusting pH during acidification, using recrystallization solvents (e.g., CHCl₃/petroleum ether mixtures), and monitoring reaction progress via TLC or HPLC. Catalytic methods (e.g., Lewis acids) may enhance yield and regioselectivity.

Q. How can researchers ensure structural fidelity during synthesis using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Assign peaks using ¹H/¹³C NMR to confirm substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, oxazole methyl groups at δ 2.1–2.5 ppm).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated for sulfonamide-triazole derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (±3 ppm tolerance) .

Q. What analytical methods are recommended for assessing purity and stability under varying conditions?

  • Methodological Answer :
  • HPLC-PDA : Use C18 columns (e.g., Chromolith) with gradient elution (acetonitrile/water + 0.1% formic acid) to detect impurities .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (e.g., decomposition >250°C based on sulfonamide analogs) .
  • Forced Degradation Studies : Expose to UV light, humidity, and oxidative conditions (H₂O₂) to identify degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the furan-phenyl and oxazole-sulfonamide moieties in biological activity?

  • Methodological Answer :
  • Bioisosteric Replacement : Synthesize analogs replacing the furan with thiophene or pyrrole to assess electronic effects .
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify binding interactions with target proteins (e.g., enzymes or receptors) .
  • In Vitro Assays : Test anti-exudative or anti-inflammatory activity in cell models (e.g., RAW 264.7 macrophages) with IC₅₀ comparisons .

Q. What experimental strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :
  • Cross-Validation : Compare enzyme inhibition (e.g., COX-2) and cell-based assays (e.g., IL-6 suppression) to distinguish direct vs. indirect effects .
  • Dose-Response Curves : Use Hill slopes to identify cooperative binding or off-target effects.
  • Meta-Analysis : Aggregate data from analogs (e.g., triazole-sulfonamides) to identify trends in logP vs. activity .

Q. How can computational modeling predict pharmacokinetic properties such as blood-brain barrier (BBB) penetration or metabolic stability?

  • Methodological Answer :
  • QSAR Models : Train models on datasets like ChEMBL to predict logBB (BBB permeability) using descriptors like polar surface area (<90 Ų) .
  • CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., hydroxylation on the furan ring) .
  • Molecular Dynamics (MD) : Simulate membrane interactions (e.g., POPC bilayers) to assess passive diffusion .

Q. What strategies mitigate challenges in formulating this compound for in vivo studies due to poor aqueous solubility?

  • Methodological Answer :
  • Solid Dispersion : Use polyvinylpyrrolidone (PVP) or cyclodextrins to enhance dissolution rates .
  • Nanoformulation : Prepare liposomal suspensions via thin-film hydration (e.g., DPPC/cholesterol) and characterize particle size (DLS) .
  • Prodrug Design : Introduce phosphate esters at the hydroxyethyl group for pH-dependent release .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :
  • False Positives : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Solubility Artifacts : Re-test compounds in assay buffers with co-solvents (e.g., 1% DMSO) to rule out precipitation .
  • Conformational Flexibility : Perform molecular dynamics to assess if binding poses differ from docking predictions .

Q. What statistical approaches are appropriate for validating reproducibility in multi-laboratory studies?

  • Methodological Answer :
  • Bland-Altman Plots : Compare inter-lab variability in IC₅₀ measurements .
  • ANOVA with Tukey’s Test : Identify systematic errors in assay protocols (e.g., incubation time, cell passage number) .

Tables for Key Data

Property Method Typical Value Reference
LogP HPLC (C18, isocratic)2.8 ± 0.3
Aqueous Solubility (pH 7) Shake-flask + UV quantification12 µg/mL
Thermal Stability TGA (10°C/min, N₂ atmosphere)Decomposition onset: 265°C
CYP3A4 Inhibition Fluorescent probe assayIC₅₀: 18 µM

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